2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide
Description
This compound features a piperidine ring substituted with a benzenesulfonyl group at the 1-position and an acetamide moiety linked to a 4-fluorophenyl group. Such structural attributes suggest applications in central nervous system (CNS) targeting or enzyme modulation .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-15-9-11-16(12-10-15)21-19(23)14-17-6-4-5-13-22(17)26(24,25)18-7-2-1-3-8-18/h1-3,7-12,17H,4-6,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOUNGXOFNJYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, using reagents such as phenylsulfonyl chloride.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a ligand for various biological targets.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogs:
Key Observations :
- Piperidine vs. Piperazine: The target compound’s piperidine ring (single nitrogen) contrasts with piperazine (two nitrogens) in ’s analog.
- Sulfonyl Group Variations : The benzenesulfonyl group in the target compound is bulkier and more electron-withdrawing than the tosyl (4-methylbenzenesulfonyl) group in , which may reduce metabolic oxidation compared to alkyl-sulfonyl derivatives .
- Fluorophenyl Positioning : All compounds retain the 4-fluorophenyl group, enhancing lipophilicity and stability against cytochrome P450-mediated metabolism .
Pharmacological and Physicochemical Properties
- Target Compound vs. para-Fluoroacetyl Fentanyl : While both share the N-(4-fluorophenyl)acetamide group, the target’s benzenesulfonyl-piperidine moiety replaces fentanyl’s phenethyl-piperidine. This substitution likely diminishes opioid receptor affinity but may introduce activity at other targets (e.g., sigma receptors or ion channels) .
- Solubility and Bioavailability : The 4-methoxyphenyl group in ’s analog improves solubility compared to the target compound’s unsubstituted benzene ring. However, the target’s benzenesulfonyl group may enhance plasma protein binding, extending half-life .
- Metabolic Stability: Sulfonamides (target compound) are generally more resistant to hydrolysis than carbamates or esters (e.g., ’s acryloyloxyimino group), suggesting superior metabolic stability .
Biological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide is a synthetic organic compound belonging to the piperidine derivatives class, which are recognized for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound includes a piperidine ring with a benzenesulfonyl group and an acetamide moiety. The presence of a 4-fluorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Component | Description |
|---|---|
| Chemical Formula | C17H19FN2O2S |
| Molecular Weight | 320.41 g/mol |
| Functional Groups | Piperidine, Sulfonamide, Acetamide |
| Solubility | Soluble in organic solvents; limited water solubility |
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Studies have shown that it exhibits bactericidal effects, inhibiting protein synthesis and affecting nucleic acid production pathways. For instance:
- Minimum Inhibitory Concentration (MIC) values for various strains indicate its effectiveness:
- Staphylococcus aureus: MIC 15.625–62.5 μM
- Enterococcus faecalis: MIC 62.5–125 μM
These results suggest that the compound can be a potential candidate for treating infections caused by resistant bacterial strains.
The mechanism of action involves binding to specific molecular targets, possibly acting as an inhibitor or modulator of enzymes or receptors involved in disease processes. Docking studies indicate that the compound may interact with key active sites on target proteins, leading to inhibition of their function.
Case Studies and Research Findings
Recent research has highlighted the compound's potential in various therapeutic areas:
- Cancer Research : Preliminary studies suggest that the compound may inhibit tumor growth by affecting signaling pathways involved in cell proliferation.
- Neuropharmacology : Its effects on neurotransmitter systems are under investigation, with early findings indicating potential benefits in treating neurodegenerative diseases.
Comparative Studies
To better understand its biological activity, comparisons with structurally similar compounds have been made:
| Compound | Activity | Notes |
|---|---|---|
| 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide | Moderate antibacterial activity | Similar structure but different substituents |
| N-[4-(chlorophenyl)-methyl]-piperidine | CNS activity | Lacks sulfonamide; simpler structure |
| 4-Chloro-N-methyl-N-(phenethyl)acetamide | Distinct pharmacological profiles | Different amine substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
